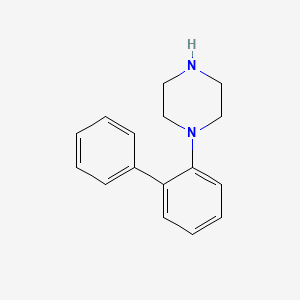

1-(联苯-2-基)哌嗪

描述

1-(Biphenyl-2-yl) piperazine is an organic compound that features a piperazine ring substituted with a biphenyl group at the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry and its role as a building block in the synthesis of various pharmacologically active molecules.

科学研究应用

1-(Biphenyl-2-yl) piperazine is widely used in scientific research due to its versatile chemical properties. It serves as a precursor in the synthesis of numerous pharmacologically active compounds, including antipsychotics, antidepressants, and anti-inflammatory agents . Additionally, it is employed in the development of new materials and as a ligand in coordination chemistry .

作用机制

Target of Action

For instance, piperazine is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings .

Mode of Action

Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism . This paralysis is likely due to the compound’s interaction with GABA receptors .

Biochemical Pathways

The action of piperazine derivatives often involves the gabaergic system . By acting as a GABA receptor agonist, piperazine can affect neurotransmission and potentially influence various biochemical pathways.

Pharmacokinetics

It’s known that biphenyl derivatives are small-molecule inhibitors with advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties .

Result of Action

The general effect of piperazine compounds is to cause paralysis in parasites, facilitating their removal or expulsion from the host body .

Action Environment

It’s known that the storage stability of biphenyl type epoxy resins at room temperature is low . Therefore, the stability of 1-(Biphenyl-2-yl) piperazine might also be influenced by environmental conditions such as temperature.

生化分析

Biochemical Properties

1-(Biphenyl-2-yl) piperazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme acetylcholinesterase, where 1-(Biphenyl-2-yl) piperazine acts as an inhibitor, thereby affecting the breakdown of acetylcholine . This interaction is significant in the context of neurological functions and disorders. Additionally, 1-(Biphenyl-2-yl) piperazine has been shown to bind to serotonin receptors, influencing neurotransmitter signaling pathways . These interactions highlight the compound’s potential in modulating biochemical pathways related to neurotransmission and enzyme regulation.

Cellular Effects

The effects of 1-(Biphenyl-2-yl) piperazine on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has demonstrated cytotoxic effects, leading to apoptosis or programmed cell death . It influences cell signaling pathways by upregulating apoptotic markers such as cleaved caspase-3 and cytochrome c . Furthermore, 1-(Biphenyl-2-yl) piperazine affects gene expression by modulating the activity of transcription factors involved in cell proliferation and survival . These cellular effects underscore the compound’s potential as an anticancer agent and its broader impact on cellular metabolism and function.

Molecular Mechanism

At the molecular level, 1-(Biphenyl-2-yl) piperazine exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. For example, its inhibition of acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. Additionally, 1-(Biphenyl-2-yl) piperazine’s interaction with serotonin receptors modulates neurotransmitter release and receptor activity . These molecular interactions are critical for understanding the compound’s therapeutic potential and its role in biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Biphenyl-2-yl) piperazine have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that 1-(Biphenyl-2-yl) piperazine remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained cytotoxic effects on cancer cells, with apoptosis being a prominent outcome . These temporal effects are crucial for designing experiments and understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(Biphenyl-2-yl) piperazine vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects without significant toxicity . At higher doses, adverse effects such as neurotoxicity and gastrointestinal disturbances have been reported . These dosage-dependent effects highlight the importance of determining optimal dosing regimens for therapeutic applications. In animal models, 1-(Biphenyl-2-yl) piperazine has shown promise in treating neurological disorders and cancers, but careful consideration of dosage is essential to minimize potential side effects.

Metabolic Pathways

1-(Biphenyl-2-yl) piperazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active and inactive metabolites, which can influence the compound’s overall efficacy and toxicity. Additionally, 1-(Biphenyl-2-yl) piperazine affects metabolic flux by modulating the activity of key enzymes involved in neurotransmitter synthesis and degradation . Understanding these metabolic pathways is critical for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of 1-(Biphenyl-2-yl) piperazine within cells and tissues are influenced by various factors. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, 1-(Biphenyl-2-yl) piperazine can accumulate in specific cellular compartments, affecting its localization and activity . The distribution of the compound within tissues is also determined by its affinity for different biomolecules and its ability to cross biological barriers . These factors are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of 1-(Biphenyl-2-yl) piperazine plays a crucial role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, 1-(Biphenyl-2-yl) piperazine may localize to the mitochondria, where it can influence mitochondrial function and apoptosis . Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins . Understanding the subcellular localization of 1-(Biphenyl-2-yl) piperazine is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

准备方法

Synthetic Routes and Reaction Conditions: 1-(Biphenyl-2-yl) piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between protected 1,2-diamines and 2-bromoethyldiphenylsulfonium triflate under basic conditions leads to the formation of the desired piperazine derivative . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For example, the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine, or one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine . These methods are preferred due to their high selectivity and efficiency.

化学反应分析

Types of Reactions: 1-(Biphenyl-2-yl) piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenated compounds in the presence of a base.

Major Products:

Oxidation: N-oxides of 1-(Biphenyl-2-yl) piperazine.

Reduction: Corresponding amines.

Substitution: Various substituted piperazine derivatives.

相似化合物的比较

Piperazine: A simpler analog with a six-membered ring containing two nitrogen atoms.

Piperidine: Another nitrogen-containing heterocycle, but with only one nitrogen atom in the ring.

Morpholine: A six-membered ring with one nitrogen and one oxygen atom.

Uniqueness: 1-(Biphenyl-2-yl) piperazine is unique due to the presence of the biphenyl group, which enhances its pharmacological properties and allows for greater structural diversity in drug design . This compound’s ability to interact with multiple molecular targets and its versatility in synthetic chemistry make it a valuable tool in medicinal chemistry and drug development .

属性

IUPAC Name |

1-(2-phenylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-2-6-14(7-3-1)15-8-4-5-9-16(15)18-12-10-17-11-13-18/h1-9,17H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRVRTJVCWZOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029791 | |

| Record name | 1-(2-Biphenylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180698-18-4 | |

| Record name | 1-(2-Diphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180698184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Biphenylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-DIPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5S5265H6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)

![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)